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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formylcytisine is a naturally occurring quinolizidine alkaloid found in various plants, most
notably in Maackia amurensis. As a derivative of cytisine, a compound known for its interaction
with nicotinic acetylcholine receptors (nAChRs), N-Formylcytisine is a molecule of interest for
its potential pharmacological activities. This technical guide provides a comprehensive
overview of the chemical structure and properties of N-Formylcytisine, intended to serve as a
foundational resource for researchers in natural product chemistry, pharmacology, and drug
development.

Chemical Structure and Identification

The chemical structure of N-Formylcytisine is characterized by the tetracyclic quinolizidine
core of cytisine with a formyl group attached to the nitrogen atom at position 12. This structural
modification distinguishes it from its parent compound, cytisine, and likely influences its
chemical properties and biological activity.

Table 1: Chemical Identifiers for N-Formylcytisine
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Identifier

Value

IUPAC Name

(1R,5S9)-3-formyl-1,3,4,5,6,7-hexahydro-1,5-
methano-2H-pyrido[1,2-a][1][2]diazocin-8-one

Molecular Formula C12H14N202

CAS Number 53007-06-0
O=CN1C[C@H]2CC--INVALID-LINK--

SMILES
N(C2=0)C=C
INChl=1S/C12H14N202/c15-8-13-5-4-9-6-

InChl 14(12(16)3-1-2-11(9)14)7-10(9)13/h1-
3,8,10H,4-7H2/t10-/m0/s1

InChiKey PCYQRXYBKKZUSR-VHSXEESVSA-N

Physicochemical Properties

The physicochemical properties of N-Formylcytisine are crucial for its handling, formulation,

and understanding its behavior in biological systems. The following table summarizes the key

properties based on available data.

Table 2: Physicochemical Properties of N-Formylcytisine

© 2025 BenchChem. All rights reserved.

2/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5747368/
https://www.researchgate.net/figure/NMR-analysis-of-the-5-formylcytosine-containing-DNA-duplex-which-features-in-the-crystal_fig4_316974957
https://www.benchchem.com/product/b056815?utm_src=pdf-body
https://www.benchchem.com/product/b056815?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Molecular Weight 218.25 g/mol [3]
Melting Point 170-172 °C [2]

Boiling Point (Predicted)

512.8 £49.0 °C

[2]

Density (Predicted) 1.31+0.1 g/cm3 [2]
Slightly soluble in Chloroform,

Solubility Ethanol, and Methanol. [2][4]
Soluble in DMSO (80 mg/mL).

pKa (Predicted) 0.00£0.20 [2]

XLogP3 0.1 [1]

Polar Surface Area 40.6 Az [1]

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of N-Formylcytisine are not

extensively reported in publicly available literature. However, general methods for the

extraction of alkaloids from plant sources can be adapted.

Isolation from Maackia amurensis

N-Formylcytisine is a natural product found in the leaves and stems of Maackia amurensis[5].

A general procedure for the isolation of alkaloids from this plant would involve the following

steps:
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Caption: General workflow for the isolation of N-Formylcytisine.
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Sample Preparation: The plant material (leaves and stems of Maackia amurensis) is dried
and finely powdered to increase the surface area for extraction.

Extraction: The powdered material is extracted with a suitable solvent. Common methods
include:

o Acidified Water Extraction: The plant material is macerated with dilute acid (e.qg.,
hydrochloric acid or sulfuric acid) to form water-soluble alkaloid salts.

o Organic Solvent Extraction: The plant material is treated with an organic solvent (e.g.,
methanol, ethanol, or chloroform) in a neutral or slightly alkaline medium.

Filtration and Concentration: The extract is filtered to remove solid plant debris, and the
solvent is evaporated under reduced pressure to yield a crude extract.

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution and then
washed with a nonpolar organic solvent to remove neutral and acidic impurities. The
agueous layer is then basified (e.g., with ammonium hydroxide) to liberate the free alkaloids,
which are subsequently extracted into an immiscible organic solvent like chloroform or
dichloromethane.

Chromatographic Purification: The crude alkaloid mixture is subjected to chromatographic
techniques such as column chromatography over silica gel or alumina, followed by
preparative High-Performance Liquid Chromatography (HPLC) for the final purification of N-
Formylcytisine.

Characterization: The structure of the isolated compound is confirmed using spectroscopic
methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and
Infrared (IR) spectroscopy.

Spectroscopic Data

Detailed spectroscopic data for N-Formylcytisine is limited. Researchers should perform
thorough spectroscopic analysis upon isolation or synthesis to confirm its identity. The
expected key spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the
protons of the quinolizidine skeleton and a distinct signal for the formyl proton, likely in the
downfield region (around 8-9 ppm).

e 13C NMR: The carbon NMR spectrum should display resonances for the carbonyl carbon of
the formyl group (typically around 160-170 ppm) and the carbons of the heterocyclic ring
system.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation
pattern of N-Formylcytisine. The molecular ion peak [M]* would be expected at m/z 218. The
fragmentation pattern would likely involve cleavages of the quinolizidine ring system.

Infrared (IR) Spectroscopy

The IR spectrum of N-Formylcytisine should exhibit characteristic absorption bands for the
following functional groups:

e C=0 stretching (amide): A strong absorption band around 1650-1680 cm~* corresponding to
the formyl carbonyl group.

e C-H stretching: Bands in the region of 2800-3000 cm~1 for the aliphatic C-H bonds.

e C-N stretching: Absorptions in the fingerprint region (1000-1350 cm™1).

Biological Activity and Signaling Pathways

The biological activity of N-Formylcytisine has not been extensively studied. However, as a
derivative of cytisine, it is hypothesized to interact with nicotinic acetylcholine receptors
(nAChRs). Cytisine is a partial agonist at a432 nAChRs and a full agonist at a7 nAChRSs[6][7].
The introduction of the N-formyl group may alter the affinity and efficacy of the molecule at
these receptor subtypes.

Potential Signaling Pathway Involvement

Given the known role of NAChRs in neurotransmission, N-Formylcytisine could potentially
modulate signaling pathways in the central and peripheral nervous systems. Activation of
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NAChRs, which are ligand-gated ion channels, leads to an influx of cations (primarily Na* and
Caz*), resulting in membrane depolarization and the activation of downstream signaling
cascades.
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Caption: Hypothesized signaling pathway of N-Formylcytisine.

Further research is required to elucidate the specific interactions of N-Formylcytisine with
NACHhR subtypes and its effects on downstream signaling pathways. This includes determining
its binding affinity, functional activity (agonist, antagonist, or partial agonist), and its impact on
cellular processes such as neurotransmitter release and gene expression.
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Conclusion

N-Formylcytisine is a naturally occurring alkaloid with a chemical structure that suggests
potential interactions with nicotinic acetylcholine receptors. This technical guide has
summarized the currently available information on its chemical structure, properties, and
potential biological relevance. However, significant gaps in knowledge exist, particularly
concerning detailed experimental protocols for its synthesis and analysis, as well as its specific
pharmacological profile and mechanism of action. Further research into this compound is
warranted to fully understand its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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